2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide
Overview
Description
2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H9Cl2NO2S and its molecular weight is 254.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-dichloro-N,N-dimethylbenzenesulfonamide is 252.9731051 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact and Degradation
2,4-D is widely used in agriculture to control weeds and is among the most widely distributed pollutants in the environment. Its presence in water, soil, and air, especially surrounding agricultural fields, suggests that mitigation strategies are essential to prevent environmental contamination. Advanced oxidation processes (AOPs) have shown high efficiency in degrading 2,4-D, with ozonation and photocatalytic processes being particularly effective. These findings indicate the urgent need for further research on its accumulation and low-level exposure impacts on the environment (Islam et al., 2017; Girón-Navarro et al., 2021).
Biodegradation and Microbial Remediation
Microorganisms play a crucial role in the degradation of 2,4-D, offering an eco-friendly approach to mitigating its environmental impact. The review by Magnoli et al. (2020) emphasizes the role of microorganisms in the degradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP), highlighting the potential of bioremediation in addressing pesticide contamination (Magnoli et al., 2020).
Toxicology and Occupational Risk
The toxicological profile of 2,4-D and related compounds has been extensively studied, with a focus on their potential effects on human health and ecosystems. Zuanazzi et al. (2020) provide a scientometric review analyzing global trends in studies on 2,4-D toxicity, indicating a focus on occupational risk, neurotoxicity, and resistance to herbicides (Zuanazzi et al., 2020).
Mechanisms of Action and Resistance
Understanding the mechanisms of action and resistance to 2,4-D is crucial for developing more effective and sustainable weed control strategies. Research has focused on its behavior in agricultural environments and the potential for microbial biodegradation, highlighting the importance of molecular biology, especially gene expression, in future studies on 2,4-D toxicity and resistance (Magnoli et al., 2020).
Properties
IUPAC Name |
2,4-dichloro-N,N-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11(2)14(12,13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOMHZJRACJGEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586477 | |
Record name | 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98491-03-3 | |
Record name | 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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